2-(2,4-Dimethoxyphenyl)propan-2-ol
Overview
Description
2-(2,4-Dimethoxyphenyl)propan-2-ol is a useful research compound. Its molecular formula is C11H16O3 and its molecular weight is 196.24 g/mol. The purity is usually 95%.
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Scientific Research Applications
Cardioselectivity of Beta-Adrenoceptor Blocking Agents
A study synthesized a series of compounds related to 2-(2,4-Dimethoxyphenyl)propan-2-ol, demonstrating substantial cardioselectivity and a higher affinity for the beta 1-adrenoceptor, indicating potential applications in cardiovascular therapies (Rzeszotarski et al., 1979).
Anticonvulsant Activity
Various 2,4-dimethoxyphenylsemicarbazones, derived from 2,4-dimethoxyaniline (a related compound), showed significant anticonvulsant activity in mice. This suggests potential use in developing new anticonvulsant drugs (Thirumurugan et al., 2006).
Lignin Acidolysis
Research on the acidolysis of lignin model compounds, including this compound variants, provides insights into lignin degradation, which is crucial for biomass processing and renewable material production (Yokoyama, 2015).
Catalytic Studies
Investigations into the adsorption and decomposition of propan-2-ol on carbon and carbon-supported catalysts can inform the development of more efficient catalytic processes in chemical manufacturing (Zawadzki et al., 2001).
Antifungal Evaluation
Synthesis of 2-(1-aryl-1H-1,2,3-triazol-4-yl)propan-2-ols and their evaluation as antifungal agents against Candida strains highlights the potential of derivatives of this compound in antifungal drug development (Lima-Neto et al., 2012).
Properties
IUPAC Name |
2-(2,4-dimethoxyphenyl)propan-2-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O3/c1-11(2,12)9-6-5-8(13-3)7-10(9)14-4/h5-7,12H,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLNNYNIIVQBYFO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=C(C=C(C=C1)OC)OC)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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